molecular formula C8H8O3 B1593848 1,3-Benzodioxole, 5-methoxy- CAS No. 7228-35-5

1,3-Benzodioxole, 5-methoxy-

Cat. No.: B1593848
CAS No.: 7228-35-5
M. Wt: 152.15 g/mol
InChI Key: ZOILPUKKYLZIMU-UHFFFAOYSA-N
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Description

“1,3-Benzodioxole, 5-methoxy-” is an organic compound that is classified as a benzene derivative and a heterocyclic compound containing the methylenedioxy functional group . It is a colorless liquid .


Synthesis Analysis

1,3-Benzodioxole can be synthesized from catechol with disubstituted halomethanes . A study on the synthesis, thermal behavior, and biological evaluation of benzodioxole derivatives as potential cytotoxic and antiparasitic agents has been published .


Molecular Structure Analysis

The molecular formula of 1,3-Benzodioxole is C7H6O2 . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3-Benzodioxole include a density of 1.064 g/cm³, a boiling point of 172–173 °C, and a molar mass of 122.123 g/mol .

Scientific Research Applications

Anticancer and Antibacterial Applications

1,3-Benzodioxole derivatives have shown promising results in anticancer and antibacterial activities. Gupta et al. (2016) conducted research on the eco-sustainable synthesis of 2-phenyl 1,3-benzodioxole derivatives, which demonstrated significant anticancer and antibacterial potency. A notable finding was the compound 3c, which exhibited greater anticancer and antibacterial potency than the standard reference compounds (Gupta et al., 2016).

Photoinitiation Efficiency

The influence of the structure of benzodioxole derivatives on photoinitiation efficiency was investigated by Yang et al. (2012). They found that electron-donating substituents at the 5-position of the phenyl ring of benzodioxole increased the reactivity of a benzophenone/benzodioxole-based photoinitiator system (Yang et al., 2012).

Antifungal Activity

Wang Runru (2013) synthesized 6,7-(methlenedioxy) benzothiopyran-4-one derivatives from 1,3-benzodioxole and found that these compounds exhibited varying levels of inhibition against several plant pathogenic fungi (Wang Runru, 2013).

Insecticidal Activity

Srivastava et al. (2001) reported the isolation and insecticidal activity of myristicin, a 1,3-benzodioxole derivative, from Piper mullesua. This compound demonstrated significant toxicity towards lepidopterous insect pests (Srivastava et al., 2001).

Chemical Synthesis

Li Yu (2006) synthesized 1,3-Benzodioxole, an important medicinal intermediate, from catechol by cyclization with dichloromethane, highlighting its relevance in chemical synthesis processes (Li Yu, 2006).

Safety and Hazards

Safety measures for handling 1,3-Benzodioxole include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Properties

IUPAC Name

5-methoxy-1,3-benzodioxole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O3/c1-9-6-2-3-7-8(4-6)11-5-10-7/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOILPUKKYLZIMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00222604
Record name 1,3-Benzodioxole, 5-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00222604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7228-35-5
Record name 1,3-Benzodioxole, 5-methoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007228355
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Benzodioxole, 5-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00222604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of sesamol (10.0 g, 0.072 mmol) in DMF (50 ml) was added sodium hydride (2.08 g, 0.087 mol) at room temperature under argon. After stirring for 1 h, the mixture was treated with iodomethane (13.5 ml, 0.216 mol) and stirred for another 18 h. Upon the removal of the solvent the residue was extracted with ethyl acetate and washed with water, dried (Na2SO4) and concentrated to afford the title compound as a dark brown oil (10.5 g, 96%).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
2.08 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
13.5 mL
Type
reactant
Reaction Step Two
Yield
96%

Synthesis routes and methods II

Procedure details

A mixture of benzo[d][1,3]dioxol-5-ol (5.000 g; 36.20 mmol), and K2CO3 (5.503 g; 39.80 mmol) in anh. acetone (100 ml) was stirred at rt, under nitrogen, for 1 h. Iodomethane (28.258 g; 199.00 mmol) was then added, and the resulting mixture was heated at reflux, under nitrogen, for 20 h. After cooling to rt, the reaction mixture was filtered over a pad of celite, and the filtrate was concentrated to dryness under reduced pressure. Et2O and water were added, and the organic layer was further washed with brine, dried over anh. MgSO4, filtered, and concentrated to dryness under reduced pressure affording 5-methoxybenzo[d][1,3]dioxole as a yellow oil. LC-MS (conditions A): tR=0.66 min.; no ionisation.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
5.503 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
28.258 g
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a solution of methyl-2-methylbenzoate (3.00 g, 20.0 mmol) in carbon tetrachloride (15 ml) was added N-bromosuccinimide (3.55 g. 20.00 mmol). The reaction was allowed to stir at reflux for 3 h. The mixture was cooled and then partioned between t-butyl methyl ether and 5% NaHCO3. The combined organic extracts (×3) were washed with water, brine, and dried (MgSO4). Removal of the solvent under reduced pressure afforded the title compound as a white solid (4.60 g, quantitative yield). 1H NMR (400 MHz. CDCl13) δ 7.98 (d, 1H), 7.54-7.35 (mm, 3H), 4.98 (s, 2H), 3.98 (s. 3H)
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
3.55 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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